molecular formula C9H10N2O4S2 B11716468 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid

Cat. No.: B11716468
M. Wt: 274.3 g/mol
InChI Key: DABJAVOLGBYDCU-UHFFFAOYSA-N
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Description

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a synthetic compound characterized by the presence of a nitro group attached to a pyridine ring, a disulfide bond, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid involves its ability to interact with disulfide bonds in proteins. The compound can undergo redox reactions, leading to the cleavage or formation of disulfide bonds, thereby affecting protein structure and function. This property makes it valuable in studying protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is unique due to its specific combination of a nitro group, disulfide bond, and butanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(5-nitropyridin-2-yl)disulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c12-9(13)2-1-5-16-17-8-4-3-7(6-10-8)11(14)15/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJAVOLGBYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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